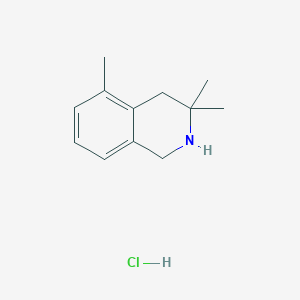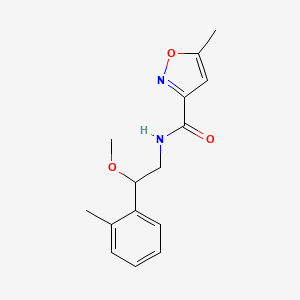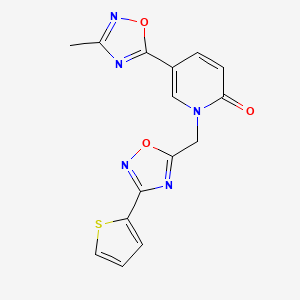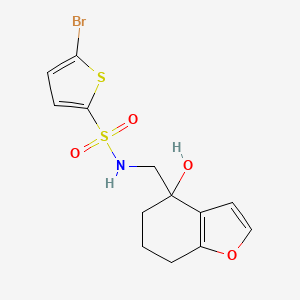![molecular formula C12H8ClF3N2O B2917661 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 376359-52-3](/img/structure/B2917661.png)
5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a pyrazole derivative. Pyrazoles are considered privileged scaffolds in medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are known for their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, often involves reactions with ethyl thioglycolate in ethanol and the presence of sodium ethoxide . In a similar procedure, compounds were prepared after saponification with methanolic sodium hydroxide .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of pyrazoles can be represented in three tautomeric forms . The biological activities of pyrazole derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .Chemical Reactions Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . The duality in reactivity offered by the 3(5)-aminopyrazole frame towards 1,3-dielectrophilic agents demands a close attention to the synthetic methodologies in pursuit of chemoselectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by the unique physicochemical properties of the fluorine atom . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde is significant in pharmaceutical chemistry. This group is known for enhancing the biological activity and metabolic stability of drug molecules . The presence of this group in a compound can lead to the development of drugs with improved pharmacokinetic properties.
Agrochemical Research
Pyrazole derivatives have been explored for their herbicidal activities. The structural specificity of 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde could be utilized in developing new agrochemicals that target specific enzymes or pathways in weeds, leading to more efficient and environmentally friendly herbicides .
Material Science
The unique electronic properties of the trifluoromethyl group can be exploited in material science. Compounds with this group can be used in the synthesis of advanced materials for electronics and catalysis, where the electron-withdrawing nature of the trifluoromethyl group can modulate the electronic characteristics of the materials .
Antiviral Agents
Pyrazole derivatives have shown potential as antiviral agents. The structural framework of 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde can be modified to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs .
Anti-inflammatory Applications
The pyrazole core is known to possess anti-inflammatory properties. By fine-tuning the substituents on the pyrazole ring, researchers can develop new anti-inflammatory agents that may have fewer side effects and improved efficacy compared to current medications .
Synthesis of Heterocyclic Compounds
5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde: can serve as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry as they form the backbone of many drugs and can interact with a wide range of biological targets .
Mécanisme D'action
While the specific mechanism of action for 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is not mentioned in the search results, it’s known that the biological activities of pyrazole derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .
Safety and Hazards
While specific safety and hazard information for 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde was not found, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemicals . Personal protective equipment should be used and adequate ventilation ensured .
Orientations Futures
The future directions for pyrazole derivatives, including 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, are promising. Given their broad spectrum of biological activities and their role as starting materials for more complex heterocyclic systems, it is expected that many novel applications of pyrazole derivatives will be discovered in the future .
Propriétés
IUPAC Name |
5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-10(6-19)11(13)18(17-7)9-4-2-3-8(5-9)12(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDGMJYLEVIDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)
![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2917588.png)

![Tert-butyl 2-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2917590.png)
![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917591.png)
![1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2917593.png)
![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)


